N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride
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Description
“N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride” is a compound that is structurally related to fentanyl . It is also known as “Fentanyl Impurity D” or “Fentanyl Related Compound E” and is often used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C19 H24 N2 . It has a molecular weight of 280.41 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C19 H24 N2 and a molecular weight of 280.41 . It is a neat product .Scientific Research Applications
Motilin Receptor Agonist Development : A study discusses N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine as a novel small molecule motilin receptor agonist. This compound demonstrates potentiation of neuronal-mediated contractions in gastric antrum tissue, suggesting potential applications in gastrointestinal transit enhancement (Westaway et al., 2009).
Structural Characterization in Analgesic Research : Research on fentanyl and its analog N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide involved characterizing their structures using NMR spectroscopy and X-ray crystallography. These findings contribute to understanding the structural basis of analgesic drugs (Jimeno et al., 2003).
Bioactivity in Leukemia Treatment : A novel compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, was synthesized and tested for its effectiveness in cellular growth inhibition, particularly in leukemia cells. This study highlights potential applications in anti-leukemia therapy (Wang et al., 2009).
Metabolic Fate Study : An investigation into the metabolic fate of phenylfentanyl, an analogue of N-Phenyl-1-(2-phenylethyl)-4-piperidinamine, used human hepatocyte incubations and LC-HRMS/MS analysis. This study contributes to the understanding of the metabolic pathways and potential biomarkers for phenylfentanyl use (Di Trana et al., 2021).
Identification of Degradants in Pharmaceutical Analysis : A study on the forced degradation of fentanyl, which is structurally related to N-Phenyl-1-(2-phenylethyl)-4-piperidinamine, identified various degradants including N-phenyl-1-(2-phenylethyl)-piperidin-4-amine. This research is significant for quality control and stability studies of pharmaceutical compounds (Garg et al., 2010).
Novel Antagonists in Appetite Regulation : Research identified NPY Y(5) receptor antagonists, with a chemical structure related to N-Phenyl-1-(2-phenylethyl)-4-piperidinamine, as potential therapeutic agents for obesity. The study highlights the role of these compounds in central appetite regulation (Mullins et al., 2008).
properties
IUPAC Name |
N-phenyl-1-(2-phenylethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.2ClH/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHRAWDEVAMPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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